molecular formula C6H8N4O4 B135304 Ronidazole-d3 CAS No. 1015855-87-4

Ronidazole-d3

Cat. No.: B135304
CAS No.: 1015855-87-4
M. Wt: 203.17 g/mol
InChI Key: PQFRTXSWDXZRRS-FIBGUPNXSA-N
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Description

Ronidazole-d3 is a deuterium-labeled derivative of Ronidazole, a nitroimidazole compound. It is primarily used as an analytical standard in various scientific studies. The chemical formula for this compound is C6D3H5N4O4, and it has a molecular weight of 203.17 g/mol . This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking and analysis.

Mechanism of Action

Target of Action

Ronidazole-d3 is a deuterium-labeled form of Ronidazole . Ronidazole, a nitroimidazole antimicrobial agent, is primarily targeted against anaerobic bacteria and protozoa . It is frequently used to treat gastrointestinal infections as well as trichomoniasis and giardiasis, which are parasitic infections .

Mode of Action

It is believed that an intermediate in the reduction of this compound, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms.

Biochemical Pathways

This compound affects the biochemical pathways of the target organisms by interfering with their DNA synthesis. The nitro group of this compound is reduced under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Deuterium substitution has been known to potentially influence the pharmacokinetics and metabolic spectrum of drugs

Result of Action

The result of this compound action is the death of the target organisms. In cells expressing Nitroreductase (NTR), Ronidazole is converted to a toxic substance inducing DNA damage and cell death . Caspase cell death is achieved in a range of NTR-expressing cell types with Ronidazole feeding, including epithelial cells, neurons, and glia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the adsorption capacity of Ronidazole on activated carbons is affected by the textural and physicochemical characteristics of the carbons

Biochemical Analysis

Biochemical Properties

Ronidazole-d3 plays a significant role in biochemical reactions due to its structural similarity to Ronidazole. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group of this compound, leading to the formation of reactive intermediates. These intermediates can interact with DNA, proteins, and other cellular components, causing cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce DNA damage and cell death in cells expressing nitroreductase, making it useful in cell ablation studies. This compound has been used to study neuron regeneration in zebrafish larvae, where it ablates target cells more efficiently than Metronidazole .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by nitroreductase enzymes to form reactive intermediates. These intermediates can bind to DNA and proteins, causing strand breaks and impairing their function. The reduction process generates superoxide radicals, contributing to the cytotoxic effects of this compound. This mechanism is similar to that of other nitroimidazoles, such as Metronidazole .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound can lead to sustained DNA damage and cell death, particularly in cells expressing nitroreductase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively ablate target cells without causing significant adverse effects. At higher doses, it can induce toxic effects, including DNA damage and the formation of tumors. For example, high doses of Ronidazole have been associated with the growth of malignant tumors in rats .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction by nitroreductase enzymes. This reduction leads to the formation of reactive intermediates that can interact with cellular components. The metabolic cycle of this compound involves its conversion to a nitro anion radical, which can further react to produce superoxide radicals. These reactions contribute to the compound’s cytotoxic effects and its ability to ablate target cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in specific cellular compartments. This distribution is crucial for its effectiveness in cell ablation studies .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its cytotoxic effects. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its ability to induce DNA damage and cell death .

Preparation Methods

The synthesis of Ronidazole-d3 involves the isotopic labeling of Ronidazole. This process typically includes the substitution of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents to replace the hydrogen atoms in the Ronidazole molecule . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving rigorous quality control to maintain the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Ronidazole-d3, like its parent compound Ronidazole, undergoes various chemical reactions. These include:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ronidazole-d3 is part of a class of nitroimidazole compounds, which includes similar compounds such as Metronidazole, Dimetridazole, and Ipronidazole . Compared to these compounds, this compound is unique due to its isotopic labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms in this compound provide a distinct advantage in tracking and analyzing the compound in biological systems.

Similar Compounds

This compound stands out due to its specific application in scientific research, particularly in studies requiring precise tracking of the compound.

Properties

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583598
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-87-4
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the purpose of using ronidazole-d3 in the context of analyzing ronidazole residues?

A1: this compound serves as an internal standard in analytical chemistry techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) []. Internal standards are crucial for accurate quantification of target analytes, in this case, ronidazole and its metabolites.

Q2: How does the use of this compound improve the reliability of ronidazole residue detection?

A2: this compound possesses a nearly identical chemical structure to ronidazole, with the key difference being the replacement of three hydrogen atoms with deuterium isotopes. This isotopic substitution results in a slightly different mass, allowing the mass spectrometer to distinguish between ronidazole and this compound []. Because this compound behaves similarly to ronidazole during sample preparation and analysis, it helps account for potential analyte loss or variations in instrument response, leading to more accurate and reliable quantification of ronidazole residues in the samples.

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